molecular formula C6H8O B14565881 1-Ethenylcyclopropane-1-carbaldehyde CAS No. 61406-26-6

1-Ethenylcyclopropane-1-carbaldehyde

Cat. No.: B14565881
CAS No.: 61406-26-6
M. Wt: 96.13 g/mol
InChI Key: WEALTRPPVLDDHB-UHFFFAOYSA-N
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Description

1-Ethenylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring with an ethenyl group and an aldehyde functional group. This compound is notable for its strained ring structure, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of an alkene with a carbene to form the cyclopropane ring. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to cyclopropanate an ethenyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrogen halides (HCl, HBr)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated cyclopropane derivatives

Scientific Research Applications

1-Ethenylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethenylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring and the presence of the aldehyde group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its unique structure .

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclopropanecarbaldehyde: A cyclopropane ring with an aldehyde group but without the ethenyl group.

    1-Vinylcyclopropane: A cyclopropane ring with a vinyl group but without the aldehyde group.

Uniqueness: 1-Ethenylcyclopropane-1-carbaldehyde is unique due to the combination of the ethenyl group and the aldehyde functional group on the strained cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

1-ethenylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALTRPPVLDDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711851
Record name 1-Ethenylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61406-26-6
Record name 1-Ethenylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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